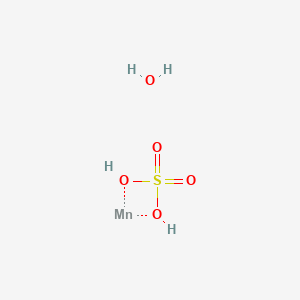

Manganese;sulfuric acid;hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Manganese sulfate hydrate, also known as manganese(II) sulfate hydrate, is an inorganic compound with the chemical formula MnSO₄·H₂O. It is a pale pink, crystalline solid that is highly soluble in water. This compound is commonly used in various industrial applications, including as a precursor to other manganese compounds, in fertilizers, and in animal feed.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Manganese sulfate hydrate can be synthesized through several methods. One common method involves the reaction of manganese dioxide (MnO₂) with sulfuric acid (H₂SO₄) under controlled conditions. The reaction is as follows:

[ \text{MnO}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{MnSO}_4 + \text{H}_2\text{O} ]

Another method involves the reduction of manganese ores with sulfuric acid. In this process, low-grade manganese ores are treated with sulfuric acid to produce manganese sulfate. The reaction conditions, such as temperature and concentration of sulfuric acid, play a crucial role in the efficiency of the process .

Industrial Production Methods: Industrial production of manganese sulfate hydrate often involves the use of electrolytic manganese anode mud. The mud is treated with sulfuric acid and a reducing agent, such as corn stover, to produce manganese sulfate. The process includes steps like leaching, purification, and crystallization to obtain high-purity manganese sulfate hydrate .

Análisis De Reacciones Químicas

Types of Reactions: Manganese sulfate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it reacts with dilute sulfuric acid to form manganese(II) ions and hydrogen gas:

[ \text{Mn} + \text{H}_2\text{SO}_4 \rightarrow \text{Mn}^{2+} + \text{SO}_4^{2-} + \text{H}_2 ]

In the presence of oxidizing agents, manganese(II) ions can be further oxidized to manganese dioxide (MnO₂):

[ \text{Mn}^{2+} + \text{Br}_2 + 2\text{OH}^- \rightarrow \text{MnO}_2 + 2\text{HBr} ]

Common Reagents and Conditions: Common reagents used in reactions with manganese sulfate hydrate include sulfuric acid, bromine, and hydrogen peroxide. The reaction conditions, such as pH, temperature, and concentration of reagents, significantly influence the outcome of these reactions .

Major Products Formed: The major products formed from reactions involving manganese sulfate hydrate include manganese dioxide, manganese(II) ions, and various manganese oxides. These products have diverse applications in different fields .

Aplicaciones Científicas De Investigación

Fertilizers:

Manganese sulfate hydrate serves as an essential micronutrient in fertilizers. It is crucial for preventing and treating manganese deficiency in crops, which can lead to poor growth and yield. The compound is readily soluble, allowing for immediate availability to plants .

Soil Amendment:

In agriculture, MnSO₄·H₂O is applied to soils deficient in manganese, particularly in regions with high organic matter content. Its application can significantly enhance crop health and productivity by providing necessary nutrients directly to the plants .

Animal Nutrition

Manganese sulfate hydrate is also utilized as a dietary supplement in animal feed. It provides essential manganese required for various biological functions, including bone formation and metabolic processes. The compound helps prevent deficiencies that could lead to growth issues and other health problems in livestock .

Industrial Applications

Battery Manufacturing:

In the battery industry, manganese sulfate is critical for producing cathodes in lithium-ion batteries. Its role as a precursor in synthesizing manganese dioxide (used in dry-cell batteries) highlights its significance in energy storage technologies .

Pigments and Dyes:

Manganese sulfate hydrate is employed as a mordant in dyeing processes, enhancing color retention on fabrics. Its use extends to producing pigments for paints and coatings due to its ability to form stable complexes with various dyes .

Case Studies

-

Leaching Efficiency Study:

A comparative study on the leaching of low-grade manganese ore using sulfuric acid demonstrated that increasing the concentration of H₂SO₄ significantly improved manganese recovery rates. The optimum conditions were identified as a temperature of 90°C and a reaction time of 90 minutes . -

Agricultural Impact Assessment:

Field trials indicated that applying manganese sulfate improved crop yields by addressing deficiencies in soils across North America, particularly in cereal production where historical deficiencies were noted .

Mecanismo De Acción

The mechanism of action of manganese sulfate hydrate involves its role as a source of manganese ions (Mn²⁺). These ions are essential cofactors for various enzymes, including superoxide dismutase, which protects cells from oxidative damage. Manganese ions also play a crucial role in the synthesis of amino acids, cholesterol, and carbohydrates .

Comparación Con Compuestos Similares

Manganese sulfate hydrate can be compared with other manganese compounds, such as manganese chloride (MnCl₂) and manganese nitrate (Mn(NO₃)₂). While all these compounds serve as sources of manganese ions, manganese sulfate hydrate is preferred in agricultural applications due to its high solubility and effectiveness as a micronutrient. Additionally, manganese sulfate hydrate is less corrosive compared to manganese chloride, making it safer for use in various applications .

Similar Compounds

- Manganese chloride (MnCl₂)

- Manganese nitrate (Mn(NO₃)₂)

- Manganese carbonate (MnCO₃)

- Manganese oxide (MnO₂)

These compounds share similar properties but differ in their specific applications and reactivity.

Propiedades

IUPAC Name |

manganese;sulfuric acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEWZMQQQHLHQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.OS(=O)(=O)O.[Mn] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4MnO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.